molecular formula C27H28N2O4 B1679004 Nitromifene CAS No. 10448-84-7

Nitromifene

Cat. No. B1679004
CAS RN: 10448-84-7
M. Wt: 444.5 g/mol
InChI Key: MFKMXUFMHOCZHP-RQZHXJHFSA-N
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Description

Nitromifene (INN; also known as the citrate salt nitromifene citrate (USAN), developmental code names CI-628, CN-5518, CN-55945) is a nonsteroidal selective estrogen receptor modulator (SERM) related to triphenylethylenes like tamoxifen . It was never marketed . It is a mixture of (E)- and (Z)- isomers that possess similar antiestrogenic activity . The drug was described in 1966 .


Molecular Structure Analysis

Nitromifene belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block .


Physical And Chemical Properties Analysis

Nitromifene has the chemical formula C27H28N2O4 . Its molar mass is 444.531 g·mol −1 .

Scientific Research Applications

1. Impact on Preovulatory Follicle and Granulosa Cells

Nitromifene citrate, an antiestrogen, has been studied for its effects on the preovulatory follicle and granulosa cells both in vivo and in vitro. It has been observed to induce degeneration within granulosa cells and affect their viability. This suggests a critical role of estrogen and androgens in controlling the viability of granulosa cells and, consequently, the follicle. The granulosa cells in preovulatory follicles appear to be more dependent on estrogen than on androgen (Peluso, Charlesworth, & England-Charlesworth, 2004).

2. Role in Androgen-Dependent Tumor Growth

Nitromifene's role in inhibiting tumor growth, particularly in androgen-dependent mouse tumors like Shionogi carcinoma 115, has been investigated. It was found to impact the tumor weight and interact with the estrogen receptor system in the tumor cells, thereby inhibiting their proliferation (Nohno et al., 1982).

3. Effects on Sexual Behavior and Preference in Male Rats

Research has shown that prenatal exposure to nitromifene citrate can significantly affect sexual behavior and preference in male rats. It leads to alterations in both male-typical and female-typical behavior patterns, indicating nitromifene's potential influence on sexual differentiation and preference mechanisms (Matuszczyk & Larsson, 1995).

4. Implications in Postnatal Testicular Secretions

Nitromifene citrate's prenatal exposure was found to impair defeminization and masculinization in adult male rats. This suggests the importance of prenatal estrogen and postnatal testicular secretions in sexual differentiation and behavior. The study underscores the complexity of hormonal interactions in developmental processes (Matuszczyk, Appa, & Larsson, 1997).

5. Breast Cancer Cell Growth Inhibition

Nitromifene has been characterized for its inhibitory effects on the growth of MCF 7 human breast cancer cells. Its metabolites also demonstrate significant interactions, suggesting their contribution to the antiestrogenic effects observed with nitromifene (Ruenitz, Thompson, & Srivatsan, 1989).

6. Metabolism in Immature Female Rats

The metabolism of nitromifene in immature female rats, specifically the role of gastrointestinal microflora in its biotransformation, has been studied. The findings provide insights into the drug's metabolic pathways and potential effects of its metabolites (Ruenitz & Bagley, 1986)

properties

IUPAC Name

1-[2-[4-[(Z)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28/h2-4,7-16H,5-6,17-20H2,1H3/b27-26-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKMXUFMHOCZHP-RQZHXJHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=C(C=C3)OCCN4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5863-35-4 ((1:1)-citrate)
Record name Nitromifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010448847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50883143
Record name Nitromifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitromifene

CAS RN

52235-18-4, 10448-84-7
Record name Pyrrolidine, 1-[2-[4-[1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]-, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52235-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitromifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010448847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl)-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052235184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitromifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
PC Ruenitz, CB Thompson, V Srivatsan - Journal of steroid biochemistry, 1989 - Elsevier
Besides undergoing O-demethylation in vivo the triarylethylene antiestrogen nitromifene [1(4-(2-pyrrolidinylethoxy)phenyl)-1(4-methoxy)-phenyl-2-phenyl-2-nitroethene, 1] undergoes …
Number of citations: 7 www.sciencedirect.com
T Nohno, Y Omukai, S Watanabe, T Saito, T Senoo - Cancer Letters, 1982 - Elsevier
… Both nitromifene given to intact mice and tamoxifen given to castrated androgenized mice … affinity, whereas diethylstilbestrol, tamoxifen and nitromifene were not. These were effective …
Number of citations: 15 www.sciencedirect.com
RJ Kaplan - 1979 - elibrary.ru
THE EFFECTS OF TESTOSTERONE, DIHYDROTESTOSTERONE, ESTROGEN, AND NITROMIFENE CITRATE ON AGGRESSIVE BEHAVIOR IN MALE HAMSTERS. … THE …
Number of citations: 2 elibrary.ru
BA Rudolph - 1976 - elibrary.ru
THE EFFECTS OF TESTOSTERONE, DIHYDROTESTOSTERONE, ESTROGEN AND NITROMIFENE CITRATE ON AGGRESSIVE BEHAVIOR IN FEMALE HAMSTERS. … THE …
Number of citations: 0 elibrary.ru
C Hiemke, R Ghraf - Journal of steroid biochemistry, 1984 - Elsevier
… nitromifene, tamoxifen and zuclomiphene-were … In the present investigation it was demonstrated that the antiestrogens clomiphene, nitromifene and tamoxifen interact with the in vitro …
Number of citations: 50 www.sciencedirect.com
A Ramu, D Glaubiger, Z Fuks - Cancer research, 1984 - AACR
… ]triethylamine (U-10520A), and nitromifene, as well as triparanol itself, were studied in the … obtained in the presence of clomiphene, nitromifene, U-11555A, U-10520A, and nafoxidine. …
Number of citations: 241 aacrjournals.org
R Ghraf, K Schneider, J Kirchhoff… - Journal of …, 1982 - Wiley Online Library
… of either sex whereas nitromifene and nafoxidine … , nitromifene and nafoxidine even enhanced FSH release. When administered concomitantly with estradiol nafoxidine and nitromifene (…
Number of citations: 9 onlinelibrary.wiley.com
LP Pertschuk, E Gaetjens, AC Carter… - American Journal of …, 1979 - academic.oup.com
… Simultaneous competitive binding studies with excess unlabeled estradiol, diethylstilbestrol, and the antiestrogen nitromifene citrate were regularly performed. Results were compared …
Number of citations: 93 academic.oup.com
I Nagy, CA Valdenegro, RM MacLeod - Neuroendocrinology, 1980 - karger.com
… We reported previously that tamoxifen and nitromifene citrate pretreatmenl decreased the stimulation of in vitro prolactin secretion and suppressed the stimulation of an terior pituitary …
Number of citations: 20 karger.com
JJ Peluso, J Charlesworth… - Cell and Tissue …, 1981 - Springer
The effects of Nitromifene citrate (CI 628), an antiestrogen, and Flutamide, an antiandrogen, on the ultrastructure and viability of the preovulatory follicle and granulosa cells were …
Number of citations: 19 link.springer.com

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